Menoxymycin A
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Overview
Description
The compound (2R,3S,4R,6R)-3-Hydroxy-6-[(11R,15R,17R)-4-hydroxy-17-methyl-2,9,13-trioxo-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3,5,7-tetraen-7-yl]-N,N,2-trimethyloxan-4-amine oxide is a complex organic molecule with a unique structure. This compound is characterized by multiple chiral centers and a tetracyclic core, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the tetracyclic core and the introduction of various functional groups. The process typically starts with the preparation of the core structure through a series of cyclization reactions. Subsequent steps involve the introduction of hydroxyl groups and the formation of the oxan-4-amine oxide moiety. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the process. Additionally, purification methods like chromatography and crystallization are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The oxan-4-amine oxide moiety can be reduced to the corresponding amine.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the oxan-4-amine oxide can produce the corresponding amine.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl and oxan-4-amine oxide groups play a crucial role in its biological activity. These functional groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with a similar tetracyclic core structure.
tert-Butyl carbamate: A compound with similar functional groups but different core structure.
Uniqueness
The uniqueness of (2R,3S,4R,6R)-3-Hydroxy-6-[(11R,15R,17R)-4-hydroxy-17-methyl-2,9,13-trioxo-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3,5,7-tetraen-7-yl]-N,N,2-trimethyloxan-4-amine oxide lies in its complex structure and multiple chiral centers, which contribute to its diverse chemical and biological properties. This compound’s unique combination of functional groups and core structure makes it a valuable subject for research and development in various fields.
Properties
CAS No. |
160492-65-9 |
---|---|
Molecular Formula |
C24H27NO9 |
Molecular Weight |
473.5 g/mol |
IUPAC Name |
(2R,3S,4R,6R)-3-hydroxy-6-[(11R,15R,17R)-4-hydroxy-17-methyl-2,9,13-trioxo-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3,5,7-tetraen-7-yl]-N,N,2-trimethyloxan-4-amine oxide |
InChI |
InChI=1S/C24H27NO9/c1-9-17-20(24-15(32-9)8-16(27)34-24)23(30)18-11(5-6-13(26)19(18)22(17)29)14-7-12(25(3,4)31)21(28)10(2)33-14/h5-6,9-10,12,14-15,21,24,26,28H,7-8H2,1-4H3/t9-,10-,12-,14-,15-,21-,24+/m1/s1 |
InChI Key |
AFVFOGCWMMKRCH-HNWASVEASA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)C2=C3C(=C(C=C2)O)C(=O)C4=C(C3=O)[C@@H]5[C@@H](CC(=O)O5)O[C@@H]4C)[N+](C)(C)[O-])O |
SMILES |
CC1C(C(CC(O1)C2=C3C(=C(C=C2)O)C(=O)C4=C(C3=O)C5C(CC(=O)O5)OC4C)[N+](C)(C)[O-])O |
Canonical SMILES |
CC1C(C(CC(O1)C2=C3C(=C(C=C2)O)C(=O)C4=C(C3=O)C5C(CC(=O)O5)OC4C)[N+](C)(C)[O-])O |
160492-65-9 | |
Synonyms |
menoxymycin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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